

## Application Notes and Protocols for Creating Immunoliposomes with 18:1 MPB PE

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |             |           |
|----------------------|-------------|-----------|
| Compound Name:       | 18:1 MPB PE |           |
| Cat. No.:            | B15578194   | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

Immunoliposomes are advanced drug delivery vehicles designed to specifically target cells or tissues of interest, thereby enhancing therapeutic efficacy and reducing off-target side effects. This is achieved by conjugating antibodies to the surface of liposomes, which are vesicles composed of a lipid bilayer. The maleimide-functionalized phospholipid, 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide] (18:1 MPB PE), is a key reagent in the preparation of stable immunoliposomes. The maleimide group reacts specifically with thiol groups, which can be introduced onto antibodies, forming a stable thioether bond. This document provides detailed protocols for the preparation and characterization of immunoliposomes using 18:1 MPB PE.

## **Data Presentation**

The following tables summarize typical quantitative data for immunoliposomes prepared with maleimide-functionalized lipids. While specific data for **18:1 MPB PE** is limited in published literature, the provided data from similar systems offer a valuable reference.

Table 1: Physicochemical Properties of Liposomes Before and After Antibody Conjugation



| Formulation                                    | Mean Diameter<br>(nm)    | Polydispersity<br>Index (PDI) | Zeta Potential<br>(mV)   | Reference |
|------------------------------------------------|--------------------------|-------------------------------|--------------------------|-----------|
| Plain Liposomes<br>(DOPC/Chol)                 | 153.72 ± 6.21            | 0.18 ± 0.01                   | -18.46 ± 1.0             | [1]       |
| Cationic<br>Liposomes<br>(DSPC/Chol/DO<br>TAP) | ~100                     | < 0.2                         | + (Varies with DOTAP %)  | [2]       |
| Anionic<br>Liposomes<br>(DSPC/Chol/DO<br>PS)   | ~100                     | < 0.2                         | -36 (at pH 5.8)          | [2]       |
| Immunoliposome<br>s (Post-<br>conjugation)     | Increase of 10-<br>20 nm | Slight increase               | Shift towards<br>neutral | [3]       |

Note: DOPC = 1,2-dioleoyl-sn-glycero-3-phosphocholine; Chol = Cholesterol; DSPC = 1,2-distearoyl-sn-glycero-3-phosphocholine; DOTAP = 1,2-dioleoyl-3-trimethylammonium-propane; DOPS = 1,2-dioleoyl-sn-glycero-3-phospho-L-serine. Data for plain liposomes are provided as a baseline.

Table 2: Antibody Conjugation Efficiency

| Liposome<br>Composition   | Antibody/Liga<br>nd   | Thiolation<br>Reagent | Conjugation<br>Efficiency (%) | Reference |
|---------------------------|-----------------------|-----------------------|-------------------------------|-----------|
| DOPC/Chol/DOP<br>G/MPB-PE | DNA                   | Thiol-modified<br>DNA | ~25                           | [4]       |
| DSPC/Chol/MPB<br>-DSPE    | Human IgG             | SPDP                  | ~50-70 (depends on PEG%)      | [5]       |
| DSPE-PEG2000-<br>Mal      | Anti-CD44<br>Antibody | Thiolated<br>Antibody | 79.5 ± 2.9                    |           |



Note: MPB-DSPE = 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide]; SPDP = N-succinimidyl 3-(2-pyridyldithio)propionate; DSPE-PEG2000-Mal = 1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[maleimide(polyethylene glycol)-2000].

## **Experimental Protocols**

# Protocol 1: Preparation of Maleimide-Functionalized Liposomes

This protocol describes the preparation of unilamellar liposomes containing **18:1 MPB PE** using the thin-film hydration and extrusion method.

#### Materials:

- 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC)
- Cholesterol
- 18:1 MPB PE (1,2-dioleoyl-sn-glycero-3-phosphoethanolamine-N-[4-(p-maleimidophenyl)butyramide])
- Chloroform
- HEPES-buffered saline (HBS; 20 mM HEPES, 150 mM NaCl, pH 7.4)
- · Round-bottom flask
- Rotary evaporator
- Water bath
- Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

#### Procedure:

Lipid Film Formation:



- 1. In a round-bottom flask, dissolve DOPC, cholesterol, and **18:1 MPB PE** in chloroform at a desired molar ratio (e.g., DOPC:Cholesterol:**18:1 MPB PE** at 55:40:5 mol%).
- 2. Attach the flask to a rotary evaporator and evaporate the chloroform under reduced pressure at a temperature above the lipid phase transition temperature (for DOPC, this is below room temperature).
- 3. Continue evaporation for at least 1 hour after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the flask wall.

#### Hydration:

- 1. Hydrate the lipid film with HBS (pH 7.4) by adding the buffer to the flask and gently rotating it. The final lipid concentration is typically between 10-20 mg/mL.
- 2. Incubate the flask at room temperature for 1-2 hours with occasional gentle agitation to allow for complete hydration of the lipid film, resulting in the formation of multilamellar vesicles (MLVs).

#### Extrusion:

- 1. To obtain unilamellar vesicles of a defined size, subject the MLV suspension to extrusion.
- 2. Assemble the liposome extruder with a polycarbonate membrane of the desired pore size (e.g., 100 nm).
- 3. Transfer the MLV suspension to the extruder and pass it through the membrane 11-21 times. This process should be performed at a temperature above the lipid phase transition temperature.
- 4. The resulting suspension contains unilamellar liposomes (LUVs) ready for antibody conjugation.

## **Protocol 2: Antibody Thiolation**

This protocol describes the introduction of free sulfhydryl (-SH) groups onto the antibody using N-succinimidyl S-acetylthiopropionate (SATA).



#### Materials:

- Antibody solution (e.g., IgG in PBS)
- SATA solution (in DMSO)
- Hydroxylamine solution
- Desalting column (e.g., Sephadex G-25)
- Phosphate buffered saline (PBS; pH 7.4)
- Reaction buffer (e.g., PBS with EDTA)

#### Procedure:

- · SATA Reaction:
  - 1. Dissolve the antibody in a suitable buffer (e.g., PBS, pH 7.4).
  - 2. Add a 20-fold molar excess of SATA solution to the antibody solution and incubate for 1 hour at room temperature with gentle stirring.
- Purification:
  - Remove excess, unreacted SATA by passing the reaction mixture through a desalting column equilibrated with PBS.
- Deacetylation:
  - 1. To the purified acetylated antibody, add a hydroxylamine solution to a final concentration of 0.5 M.
  - 2. Incubate for 2 hours at room temperature to remove the acetyl protecting group and generate the free sulfhydryl group.
- Final Purification:



- Remove excess hydroxylamine by passing the thiolated antibody solution through a desalting column equilibrated with a degassed, nitrogen-saturated coupling buffer (e.g., HBS, pH 7.4).
- 2. The purified thiolated antibody is now ready for conjugation to the maleimidefunctionalized liposomes. It is recommended to use the thiolated antibody immediately to prevent the formation of disulfide bonds.

# Protocol 3: Conjugation of Thiolated Antibody to Maleimide-Liposomes

This protocol describes the covalent coupling of the thiolated antibody to the maleimidefunctionalized liposomes.

#### Materials:

- Maleimide-functionalized liposome suspension (from Protocol 1)
- Thiolated antibody solution (from Protocol 2)
- Coupling buffer (HBS, pH 7.4)
- Quenching reagent (e.g., L-cysteine or 2-mercaptoethanol)

#### Procedure:

- Conjugation Reaction:
  - 1. Immediately mix the maleimide-functionalized liposomes with the freshly prepared thiolated antibody in a molar ratio of approximately 100-150  $\mu$ g of antibody per  $\mu$ mol of total lipid.
  - 2. Incubate the mixture overnight (12-16 hours) at 4°C or for 2-4 hours at room temperature with gentle, continuous mixing. The reaction should be carried out under a nitrogen or argon atmosphere to prevent oxidation of the sulfhydryl groups.
- · Quenching:



- 1. To quench any unreacted maleimide groups, add a quenching reagent such as L-cysteine to a final concentration of 1 mM.
- 2. Incubate for 30 minutes at room temperature.
- Purification:
  - 1. Separate the immunoliposomes from unconjugated antibody and other reactants using size exclusion chromatography (SEC).
  - 2. Use a column packed with a suitable resin (e.g., Sepharose CL-4B) and equilibrate with a sterile, isotonic buffer (e.g., HBS or PBS).
  - 3. Apply the reaction mixture to the column and collect fractions. The immunoliposomes will elute in the void volume, while the smaller, unconjugated antibodies will be retained and elute later.
  - 4. Monitor the fractions for lipid content (e.g., by turbidity or a phosphate assay) and protein content (e.g., by measuring absorbance at 280 nm or using a protein assay).
  - 5. Pool the fractions containing the purified immunoliposomes.

## **Protocol 4: Characterization of Immunoliposomes**

- 1. Particle Size and Zeta Potential Analysis:
- Method: Dynamic Light Scattering (DLS) and Electrophoretic Light Scattering (ELS).
- Procedure:
  - Dilute the liposome and immunoliposome suspensions in an appropriate buffer (e.g., 10 mM NaCl or PBS) to a suitable concentration for DLS analysis.[3]
  - Transfer the diluted sample to a cuvette and place it in the DLS instrument.
  - Measure the hydrodynamic diameter (particle size) and polydispersity index (PDI).



- For zeta potential, use a folded capillary cell and perform the measurement using the ELS mode of the instrument.[2][3] The zeta potential provides an indication of the surface charge and stability of the liposomes.
- 2. Determination of Antibody Conjugation Efficiency:
- Method: Micro Bicinchoninic Acid (Micro-BCA) Protein Assay.
- Procedure:
  - Prepare a standard curve using a known concentration of the antibody.
  - Take a known amount of the immunoliposome suspension and disrupt the liposomes using a detergent (e.g., 1% Triton X-100) to release the conjugated antibody.
  - Perform the Micro-BCA assay on the disrupted immunoliposome sample and the standards according to the manufacturer's instructions.
  - Measure the absorbance at 562 nm.
  - Determine the protein concentration in the immunoliposome sample from the standard curve.
  - The conjugation efficiency can be calculated as: (Amount of conjugated antibody / Initial amount of antibody used) x 100%

## **Mandatory Visualization**





Click to download full resolution via product page

Caption: Experimental workflow for the preparation of immunoliposomes.





Click to download full resolution via product page

Caption: Thiol-Maleimide conjugation chemistry for immunoliposome formation.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. d-nb.info [d-nb.info]
- 2. files.core.ac.uk [files.core.ac.uk]
- 3. dspacemainprd01.lib.uwaterloo.ca [dspacemainprd01.lib.uwaterloo.ca]
- 4. collectionscanada.gc.ca [collectionscanada.gc.ca]
- 5. Self-assembly of size-controlled liposomes on DNA nanotemplates PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols for Creating Immunoliposomes with 18:1 MPB PE]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15578194#creating-immunoliposomes-with-18-1-mpb-pe]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com